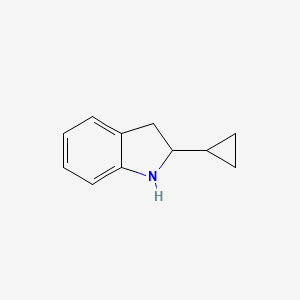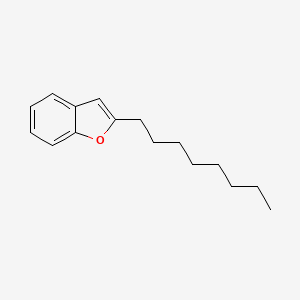
2-cyclopropyl-2,3-dihydro-1H-indole
Übersicht
Beschreibung
2-cyclopropyl-2,3-dihydro-1H-indole is a compound that belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of N-aryl-2-cyclopropylamines. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For example, using a strong acid like hydrochloric acid can facilitate the cyclization process, leading to the formation of the indoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized indolines.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-cyclopropyl-2,3-dihydro-1H-indole can be compared with other indoline derivatives to highlight its uniqueness:
Indoline: The parent compound, which lacks the cyclopropyl group, has different chemical and biological properties.
2-Methylindoline: Another derivative with a methyl group instead of a cyclopropyl group, showing different reactivity and applications.
2-Phenylindoline: This compound has a phenyl group, leading to distinct interactions and uses in research.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it a valuable compound for various scientific investigations.
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-cyclopropyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,8,11-12H,5-7H2 |
InChI-Schlüssel |
FBHGNXYTFMWQFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)











![3-Azabicyclo[5.1.0]octan-5-ol](/img/structure/B8734771.png)
